molecular formula C11H13NO5 B1374965 ethyl 2-ethoxy-4-nitrobenzoate CAS No. 910572-96-2

ethyl 2-ethoxy-4-nitrobenzoate

Cat. No.: B1374965
CAS No.: 910572-96-2
M. Wt: 239.22 g/mol
InChI Key: VMIPKNWALSUQDX-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethoxy group and a nitro group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme topoisomerase IV, where it exhibits binding affinity, potentially influencing the enzyme’s activity . Additionally, it has been shown to interact with superoxide dismutase (SOD), leading to increased oxidative stress in certain bacterial cells . These interactions highlight the compound’s potential as an antimicrobial agent.

Cellular Effects

The effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester on various cell types and cellular processes have been extensively studied. It has been observed to disrupt the outer membrane of bacterial cells, leading to increased protein leakage and cell wall damage . This compound also influences cell signaling pathways and gene expression, particularly in pathogenic bacteria, by increasing oxidative stress and altering the expression of stress-related genes . These cellular effects contribute to its potential as an antibacterial agent.

Molecular Mechanism

At the molecular level, benzoic acid, 2-ethoxy-4-nitro-, ethyl ester exerts its effects through several mechanisms. It binds to specific enzymes, such as topoisomerase IV and TEM-72, with low binding energy values, indicating strong interactions . These binding interactions can inhibit the activity of these enzymes, leading to disruptions in DNA replication and repair processes in bacterial cells. Additionally, the compound’s ability to increase oxidative stress through interactions with SOD further contributes to its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to increased oxidative stress and cellular damage in bacterial cells . The stability of the compound in various experimental conditions is essential for its effective use in biochemical research.

Dosage Effects in Animal Models

The effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant toxic effects. At higher doses, it can lead to adverse effects, including increased oxidative stress and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can influence metabolic flux and metabolite levels, potentially affecting cellular processes . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within cells, affecting its overall efficacy and toxicity.

Subcellular Localization

Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 2-ethoxybenzoate, followed by esterification. The nitration step typically requires a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow systems to optimize reaction times and improve yields. For example, the esterification of 4-nitrobenzoic acid with ethanol can be performed using ultradispersed natural zeolite catalysts under microwave or ultrasound irradiation . This method enhances the efficiency of the reaction and reduces the production time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Ethyl 2-ethoxy-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethoxy-4-nitrobenzoate is unique due to the presence of both an ethoxy group and a nitro group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

ethyl 2-ethoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10-7-8(12(14)15)5-6-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIPKNWALSUQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (60.4 g, 437 mmol) and iodoethane (17.6 mL, 218.4 mmol) were added to a mechanically stirred solution of 2-hydroxy-4-nitro-benzoic acid (10.0 g, 54.6 mmol) in 2-butanone (165 mL). The resulting mixture was heated in an 80° C. oil bath for 16 h and then allowed to cool. TLC (20% ethyl acetate in hexanes) showed consumption of starting material. The reaction mixture was concentrated to dryness, and the residue was taken up in ethyl acetate and washed three times with a saturated solution of sodium thiosulfate, dried over magnesium sulfate and concentrated to give ethyl 2-ethoxy-4-nitro-benzoate as a yellow solid (12.7 g, 97%). LC-MS: 240.1 [(M+H)+].
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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